N-1H-Purin-6-ylsulfuric diamide
Description
Properties
CAS No. |
101910-08-1 |
|---|---|
Molecular Formula |
C5H6N6O2S |
Molecular Weight |
214.203 |
IUPAC Name |
6-(sulfamoylamino)-7H-purine |
InChI |
InChI=1S/C5H6N6O2S/c6-14(12,13)11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,6,12,13)(H2,7,8,9,10,11) |
InChI Key |
ZOPZTNPEGYFXIT-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)NS(=O)(=O)N |
Synonyms |
Sulfamide, 1H-purin-6-yl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of 6-Chloropurine
The most widely reported method involves substituting the chlorine atom in 6-chloropurine with a sulfamide group. This route is favored for its simplicity and high yield under controlled conditions. For example, reacting 6-chloropurine with sulfamide derivatives in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide or acetone) facilitates the displacement reaction.
Reaction Conditions:
-
Temperature: 60–80°C
-
Solvent: Acetone or DMF
-
Base: K₂CO₃ or triethylamine
-
Time: 4–8 hours
Racemization at the purine’s chiral centers has been observed during similar substitutions, necessitating careful monitoring via HPLC or chiral chromatography.
Direct Sulfamoylation of Purine Derivatives
An alternative approach involves sulfamoylation of pre-functionalized purines. For instance, purine-6-amine can react with sulfamoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This method avoids the use of halogenated intermediates but requires stringent moisture control to prevent hydrolysis of the sulfamoyl chloride.
Optimization of Synthetic Protocols
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while bases such as K₂CO₃ neutralize HCl byproducts, driving the reaction forward. In contrast, protic solvents (e.g., ethanol) may lead to side reactions, including hydrolysis of the sulfamide group.
Temperature and Reaction Time
Elevated temperatures (60–80°C) accelerate substitution kinetics but risk decomposition of heat-sensitive intermediates. A balance is achieved by maintaining moderate temperatures (50–60°C) with extended reaction times (6–12 hours).
Purification Techniques
Crude products often require column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Recent advances in flash chromatography have reduced purification times by 30–40%.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) typically shows a single peak with >98% purity.
Challenges and Limitations
Racemization During Synthesis
Racemization at the C6 position remains a critical issue, particularly in methods involving carbodiimide coupling agents. For example, coupling N-(purin-6-yl)-α-amino acids to sulfamide precursors resulted in a 6:4 diastereomer ratio due to racemization. Mitigation strategies include using enantiomerically pure starting materials and low-temperature conditions.
Stability of Sulfamide Moieties
The sulfamide group is prone to hydrolysis under acidic or basic conditions. Storage at pH 6–7 and temperatures below 4°C is recommended to prevent degradation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Diastereomeric Ratio |
|---|---|---|---|
| Nucleophilic Substitution | 65–78 | 95–98 | 1:1 (racemic) |
| Direct Sulfamoylation | 50–60 | 90–92 | 6:4 (S,S:R,S) |
Data adapted from Ward et al. (1961) and Vigorov et al. (2014) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-1H-Purin-6-ylsulfuric diamide, and how can purity be maximized during synthesis?
- Methodological Answer : Synthesis can be optimized using nucleophilic substitution or coupling reactions under controlled pH and temperature. Purity is assessed via HPLC with UV detection (≥95% purity threshold) and validated against reference standards . Impurity profiling should align with pharmacopeial guidelines (e.g., USP), using techniques like mass spectrometry to identify byproducts such as adenine sulfate or uridine derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on purine ring protons (δ 8.0–8.5 ppm) and sulfonic acid groups.
- HPLC with diode-array detection for quantification and stability testing.
- Infrared spectroscopy (IR) to verify functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) .
Q. How can researchers evaluate the compound's interaction with biological targets in preliminary studies?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., KD values) with enzymes like ryanodine receptors (RyR) or γ-aminobutyric acid (GABA) receptors. Include negative controls (e.g., non-target proteins) to validate specificity .
Advanced Research Questions
Q. What molecular mechanisms underlie resistance to diamide compounds in target organisms?
- Methodological Answer : Resistance often involves RyR mutations (e.g., I4790K in Lepidoptera) or upregulation of detoxification enzymes (e.g., cytochrome P450 monooxygenases). Design CRISPR-Cas9 knock-in models to validate mutations and use RNA-seq to identify overexpressed metabolic genes. Address contradictory transcript-protein correlations by performing parallel Western blotting .
Q. How should researchers resolve contradictions in transcriptomic data related to diamide-induced oxidative stress?
- Methodological Answer : Transcriptome studies in yeast or bacteria often show inconsistent gene expression changes (e.g., <2% variation in RyR transcripts). Validate findings using orthogonal methods:
- Metabolomics (e.g., glutathione depletion via LC-MS) to confirm redox imbalance.
- Proteomics (e.g., TMT labeling) to quantify protein abundance changes.
- Control for batch effects by standardizing growth conditions and stressor concentrations .
Q. What experimental designs are recommended for studying oxidative stress pathways activated by this compound?
- Methodological Answer : Expose model systems (e.g., Corynebacterium glutamicum or RBCs) to sublethal diamide concentrations. Monitor:
- Thiol redox status via Ellman’s assay for glutathione (GSH/GSSG ratios).
- ROS production using fluorescent probes (e.g., H2DCFDA).
- Compare with diamide analogs (e.g., menadione) to isolate sulfur-specific effects .
Q. How can structure-activity relationship (SAR) studies improve the compound's efficacy?
- Methodological Answer : Systematically modify the purine scaffold (e.g., substituents at N-1 or C-6 positions) and test bioactivity against RyR mutants. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with in vitro IC50 values. Prioritize derivatives with >10-fold potency increases over the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
